molecular formula C12H19NO3 B13993745 2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid isopropyl ester

2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid isopropyl ester

Cat. No.: B13993745
M. Wt: 225.28 g/mol
InChI Key: DUDXPSUNOWHZAA-UHFFFAOYSA-N
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Description

2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid isopropyl ester is a chemical compound with a complex structure that includes a pyridine ring, an isopropyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid isopropyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is essential to achieve high yields and purity. Catalysts and solvents are often employed to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid isopropyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, ethers, or other esters.

Scientific Research Applications

2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid isopropyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid isopropyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
  • 4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl ester
  • 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid

Uniqueness

2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid isopropyl ester is unique due to its specific structural features, such as the isopropyl group and the ester functional group, which confer distinct chemical properties and reactivity. These characteristics make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

propan-2-yl 4-oxo-2-propan-2-yl-2,3-dihydropyridine-1-carboxylate

InChI

InChI=1S/C12H19NO3/c1-8(2)11-7-10(14)5-6-13(11)12(15)16-9(3)4/h5-6,8-9,11H,7H2,1-4H3

InChI Key

DUDXPSUNOWHZAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)C=CN1C(=O)OC(C)C

Origin of Product

United States

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